4-Cyano-4'-methylbiphenyl
Overview
Description
4-Cyano-4’-methylbiphenyl, also known as 4’-Methyl-4-biphenylcarbonitrile, is a chemical compound with the molecular formula C14H11N . It has an average mass of 193.244 Da and a monoisotopic mass of 193.089142 Da .
Molecular Structure Analysis
The linear formula of 4-Cyano-4’-methylbiphenyl is C14H11N . The structure consists of a biphenyl core with a cyano group (-CN) and a methyl group (-CH3) attached to the 4 and 4’ positions respectively .Physical and Chemical Properties Analysis
4-Cyano-4’-methylbiphenyl is a solid at room temperature . It has a molecular weight of 193.24 .Scientific Research Applications
Synthesis and Chemistry
- 4-Cyano-4'-methylbiphenyl, also known as sartanbiphenyl, is a key intermediate in the synthesis of angiotensin II receptor antagonists. Transition metal-catalyzed cross-couplings play a significant role in the preparation of this compound (Guo Meng-ping, 2007).
- Research has explored the synthesis of this compound via condensation processes, highlighting the importance of understanding by-products and optimizing synthesis methods (C. Qun, 2007).
Material Science and Liquid Crystals
- This compound is reported as a pure nematic liquid crystal, with studies on its electronic structure, molecular electrostatic potential surface, and vibrational assignments. Such analyses are crucial for technology development applications (Dipendra Sharma & S. N. Tiwari, 2016).
- It has applications in the development of non-symmetric ether-linked liquid crystalline dimers. These dimers exhibit liquid crystalline properties, which vary based on the number of carbon atoms in the terminal chains (M. Alaasar & C. Tschierske, 2016).
Solubility and Thermodynamic Properties
- The solubility and dissolution thermodynamic properties of this compound in binary solvent mixtures have been studied, providing insights into its behavior in various solvents, essential for its application in different chemical processes (Yanan Zhou et al., 2017).
- Research has also focused on the solid-liquid phase equilibrium and mixing properties of this compound in pure solvents, which is vital for optimizing its production process (Yanan Zhou et al., 2016).
Safety and Hazards
4-Cyano-4’-methylbiphenyl is associated with some safety hazards. It has been labeled with the signal word “Warning” and has hazard statements including H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(4-methylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBWMVSMTSYUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068573 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-50-3 | |
Record name | 4′-Methyl[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50670-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights can we gain about 4-cyano-4'-methylbiphenyl from its behavior in a liquid crystal environment?
A: Studying the behavior of 1CB in a liquid crystal matrix, like 5CB, allows researchers to probe its molecular properties. Analyzing the 2H-NMR spectra of these mixtures provides valuable information about the orientational order of 1CB []. This data, coupled with computational models, enables estimations of the molecular quadrupole moment tensor of 1CB, a key parameter in understanding its interactions with surrounding molecules and electric fields []. These insights contribute to a broader understanding of molecular behavior in anisotropic environments and the factors influencing liquid crystal properties.
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